Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol

Description

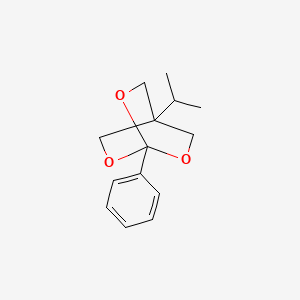

Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol is a cyclic ester formed by the condensation of orthobenzoic acid (a positional isomer of benzoic acid) and 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol. The diol component features a branched structure with an isopropyl group and hydroxymethyl substituents, which contribute to steric hindrance and influence the ester’s stability, solubility, and reactivity.

Properties

CAS No. |

70637-04-6 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-phenyl-4-propan-2-yl-2,6,7-trioxabicyclo[2.2.2]octane |

InChI |

InChI=1S/C14H18O3/c1-11(2)13-8-15-14(16-9-13,17-10-13)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |

InChI Key |

SKHLJGUMKUMLFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C12COC(OC1)(OC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol typically involves the esterification of orthobenzoic acid with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Hydroxide ions, amines, polar solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its cyclic ester structure allows it to interact with proteins and enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Esters with Modified Acid Components

a) Orthopropionic Acid, 2-Bromo-, Cyclic Ester with 2-(Hydroxymethyl)-2-Isopropyl-1,3-Propanediol

- Structure : Replaces orthobenzoic acid with brominated orthopropionic acid.

b) Phosphorothioic Acid, Cyclic O,O,O-Ester with the Same Diol

- Structure : Phosphorothioic acid (containing sulfur and phosphorus) esterified with the diol.

- Key Differences : The presence of phosphorus and sulfur introduces toxicity concerns. Acute toxicity (mouse LD₅₀: 260 µg/kg, intraperitoneal) is significantly higher than typical benzoic acid esters.

- Applications : Likely used in specialized industrial processes, though its toxicity limits widespread use .

Esters with Modified Diol Components

a) 2-(Hydroxymethyl)-2-Methyl-1,3-Propanediol-Based Esters

- Structure : The diol has a methyl group instead of isopropyl.

- Applications : Commonly used in polymer chemistry as crosslinking agents due to their lower molecular weight and flexibility .

b) 2-(Hydroxymethyl)-2-Nitro-1,3-Propanediol Derivatives

- Structure : Features a nitro group instead of isopropyl.

- Key Differences : The nitro group confers antimicrobial properties but raises environmental concerns due to degradation into formaldehyde.

- Applications: Used in disinfectants and bacteriostats. The EPA notes its stability in aquatic environments but highlights formaldehyde risks upon degradation .

c) 2-Ethyl-2-Isobutyl-1,3-Propanediol

Functional Group Variants: Carbamates vs. Esters

2-Methyl-2-Propyl-1,3-Propanediol Carbamate Isopropylcarbamate (Carisoprodol)

- Structure : Replaces the ester group with carbamate functionalities.

- Key Differences : Carbamates exhibit higher metabolic stability and are used pharmacologically (e.g., Carisoprodol is a muscle relaxant).

- Applications : Medical use contrasts with industrial applications of esters, highlighting how functional groups dictate biological activity .

Comparative Data Table

| Compound Name | Acid/Diol Component | Molecular Formula | Key Substituents | Toxicity (LD₅₀) | Applications |

|---|---|---|---|---|---|

| Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol | Orthobenzoic acid + branched diol | Not specified | Isopropyl, hydroxymethyl | Not available | Hypothesized: Polymers, specialty chems |

| Orthopropionic acid, 2-bromo-, cyclic ester [1] | Brominated orthopropionic acid + diol | ~C₁₀H₁₅BrO₄ | Bromine | Not available | Pharmaceutical intermediates |

| Phosphorothioic acid cyclic ester [4] | Phosphorothioic acid + diol | C₇H₁₃O₃PS | Phosphorus, sulfur | 260 µg/kg (mice) | Industrial processes |

| 2-(Hydroxymethyl)-2-nitro-1,3-propanediol [11] | Nitro-substituted diol | C₅H₁₁NO₅ | Nitro group | Low acute toxicity | Disinfectants, bacteriostats |

| Carisoprodol [9] | Carbamate-functionalized diol | C₁₂H₂₄N₂O₄ | Carbamate groups | Not available | Muscle relaxant |

Key Research Findings

- Steric Effects : The isopropyl group in the target compound likely reduces reactivity in nucleophilic acyl substitution compared to methyl or ethyl analogs, impacting synthesis conditions .

- Toxicity Trends : Phosphorothioic esters exhibit high acute toxicity, while nitro-diol derivatives pose chronic risks via formaldehyde release. The target compound’s orthobenzoic acid component may mitigate these issues .

- Functional Group Influence : Carbamates (e.g., Carisoprodol) highlight how altering functional groups shifts applications from industrial to biomedical .

Notes on Contradictions and Data Gaps

Biological Activity

Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol, is a complex organic compound characterized by its cyclic ester structure, also known as a lactone. This compound features a benzoic acid moiety where the carboxylic acid group forms a cyclic structure with a diol component. The presence of the 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol adds complexity and may influence its chemical behavior and biological activity.

The molecular formula of this compound is , and it can be represented structurally as follows:

- SMILES : CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C(C)C

- InChI : InChI=1S/C15H20O3/c1-11(2)14-8-16-15(17-9-14,18-10-14)13-6-4-12(3)5-7-13/h4-7,11H,8-10H2,1-3H3

Synthesis

The synthesis of this compound can be achieved through various methods involving esterification reactions. The cyclic structure is formed by the reaction between ortho-substituted benzoic acid and the diol component under acidic or basic conditions.

Antimicrobial Activity

Research indicates that compounds similar to orthobenzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoic acid derivatives can inhibit the growth of various bacterial strains. The cyclic ester structure may enhance this activity due to increased lipophilicity and membrane permeability.

Antitumor Activity

The antitumor potential of orthobenzoic acid derivatives has been explored in various studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The mechanism often involves apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Orthobenzoic Acid Derivative | A549 | 36.7 |

| Orthobenzoic Acid Derivative | MCF-7 | 6.4 |

| Orthobenzoic Acid Derivative | HepG2 | 23.8 |

Structure-Activity Relationship (SAR)

Studies on the SAR of orthobenzoic acid derivatives reveal that modifications at specific positions on the benzoic acid ring significantly influence biological activity. For instance, substituents that enhance electron density on the aromatic ring tend to increase cytotoxicity against tumor cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent pharmaceutical institution examined the antimicrobial efficacy of several orthobenzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with hydroxymethyl groups exhibited enhanced inhibitory effects compared to their unsubstituted counterparts.

Case Study 2: Antitumor Mechanism

In another investigation focused on antitumor activity, researchers synthesized various cyclic esters based on orthobenzoic acid. They observed that one particular derivative induced G2/M phase arrest in MCF-7 cells, leading to increased apoptosis rates as evidenced by flow cytometry analysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this cyclic ester?

- Methodology :

-

Acid-catalyzed esterification : React orthobenzoic acid with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol under reflux with a catalyst (e.g., sulfuric acid or sodium acetate in acetic acid). This promotes cyclization via dehydration .

-

Acid chloride route : Convert orthobenzoic acid to its acid chloride using thionyl chloride (SOCl₂), then react with the diol under inert conditions. This method avoids water interference and enhances ester formation efficiency .

-

Purification : Recrystallize the product from a DMF/acetic acid mixture or ethanol to isolate the cyclic ester .

- Table 1: Synthesis Conditions from Literature

Q. Which spectroscopic techniques confirm the cyclic ester structure?

- Methodology :

- NMR : Use ¹H and ¹³C NMR to identify ester carbonyl signals (~165–175 ppm) and cyclic ether protons (δ 4.5–5.5 ppm). Compare with model compounds for regioselectivity .

- IR Spectroscopy : Look for ester C=O stretching (~1720 cm⁻¹) and hydroxyl absence (if fully cyclized) .

- TLC : Monitor reaction progress using toluene/ethyl acetate/water (8.7:1.2:1.1) as a solvent system, with iodine visualization .

Q. How can researchers optimize reaction yields?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst screening : Test Brønsted vs. Lewis acids (e.g., p-TsOH vs. ZnCl₂) to enhance cyclization rates .

- Temperature control : Gradual heating (e.g., 80°C → 120°C) prevents side reactions like oligomerization .

Advanced Research Questions

Q. What mechanistic insights explain cyclization efficiency?

- Methodology :

- Kinetic studies : Use in-situ IR or HPLC to track esterification progress and identify rate-limiting steps (e.g., acid chloride formation vs. nucleophilic attack) .

- Computational modeling : Apply DFT calculations to compare transition-state energies for alternative cyclization pathways (e.g., 5-membered vs. 6-membered ring formation) .

Q. How should spectral data contradictions be addressed?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .

- Isotopic labeling : Introduce ¹³C at the ester carbonyl to validate IR/NMR assignments .

Q. What role do solvent polarity and catalysts play in regioselectivity?

- Methodology :

- Solvent screening : Compare yields in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents to assess steric vs. electronic effects .

- Catalyst profiling : Test Brønsted acids (e.g., H₃PO₄) for proton-mediated activation vs. Lewis acids (e.g., AlCl₃) for electrophilic enhancement .

- Table 2: Solvent/Catalyst Impact on Regioselectivity

| Solvent | Catalyst | Major Product Ratio (5-membered:6-membered) | Reference |

|---|---|---|---|

| Toluene | H₂SO₄ | 9:1 | |

| DMF | ZnCl₂ | 7:3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.